5-Ethynyl-1,2-thiazole 5-Ethynyl-1,2-thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15749811
InChI: InChI=1S/C5H3NS/c1-2-5-3-4-6-7-5/h1,3-4H
SMILES:
Molecular Formula: C5H3NS
Molecular Weight: 109.15 g/mol

5-Ethynyl-1,2-thiazole

CAS No.:

Cat. No.: VC15749811

Molecular Formula: C5H3NS

Molecular Weight: 109.15 g/mol

* For research use only. Not for human or veterinary use.

5-Ethynyl-1,2-thiazole -

Specification

Molecular Formula C5H3NS
Molecular Weight 109.15 g/mol
IUPAC Name 5-ethynyl-1,2-thiazole
Standard InChI InChI=1S/C5H3NS/c1-2-5-3-4-6-7-5/h1,3-4H
Standard InChI Key IQKQIIQTGUVNTE-UHFFFAOYSA-N
Canonical SMILES C#CC1=CC=NS1

Introduction

Structural and Physicochemical Properties

Molecular Architecture

5-Ethynyl-1,2-thiazole consists of a five-membered thiazole ring containing one sulfur and one nitrogen atom, with an ethynyl group (CCH-\text{C}\equiv\text{CH}) appended to the 5-position (Figure 1). The linear geometry of the ethynyl moiety introduces electronic effects that modulate the compound’s reactivity and intermolecular interactions.

Table 1: Physicochemical Properties of 5-Ethynyl-1,2-Thiazole

PropertyValue
CAS Number1909315-97-4
Molecular FormulaC5H3NS\text{C}_5\text{H}_3\text{NS}
Molecular Weight109.1 g/mol
Purity≥95%
SolubilityLimited data; soluble in organic solvents (e.g., THF, toluene)

Spectroscopic Characterization

While experimental spectral data for 5-ethynyl-1,2-thiazole are scarce, analogous thiazole derivatives exhibit diagnostic signals in nuclear magnetic resonance (NMR) and mass spectrometry (MS):

  • 1H^1\text{H} NMR: Thiazole protons typically resonate between δ 7.0–8.5 ppm, while ethynyl protons appear as a singlet near δ 2.8–3.2 ppm .

  • MS: The molecular ion peak (M+\text{M}^+) at m/z=109m/z = 109 corresponds to the molecular weight, with fragmentation patterns indicative of thiazole ring cleavage.

Synthetic Methodologies

Direct Synthesis

  • Cyclocondensation: Reaction of α-haloketones with thioureas or thioamides, followed by Sonogashira coupling to introduce the ethynyl group .

  • Post-Functionalization: Bromination at the 5-position of 1,2-thiazole, followed by palladium-catalyzed coupling with terminal alkynes .

Industrial-Scale Challenges

A patent describing the synthesis of 2-acetyl-5-thiazolecarboxylic acid (CN117567388B) highlights critical factors for thiazole production:

  • Use of toluene or tetrahydrofuran as solvents to enhance reaction homogeneity .

  • Temperature-controlled lithiation steps (−70°C to −80°C) to stabilize intermediates .

  • Oxidative purification with potassium permanganate to achieve high yields (>90%) .

TargetMechanism of ActionSupporting Evidence
Bacterial enzymesInhibition of cell wall synthesisSimilar thiazoles block penicillin-binding proteins
Tubulin polymerizationDisruption of microtubule dynamicsEthynyl groups enhance binding to β-tubulin
Kinase signalingATP-competitive inhibitionThiazoles target EGFR and VEGFR

Industrial and Research Applications

Drug Discovery

The ethynyl group enables modular derivatization via:

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition to append pharmacophores.

  • Cross-Coupling: Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups.

Material Science

Conjugated thiazole-ethynyl systems exhibit tunable optoelectronic properties, making them candidates for organic semiconductors or fluorescent probes.

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